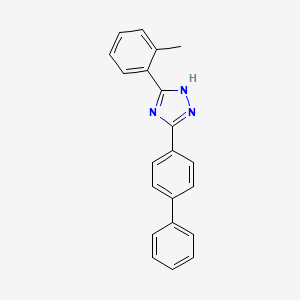
1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a biphenyl group and a methylphenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Biphenyl and Methylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 3-(phenyl)-4-yl-5-(2-methylphenyl)-: This compound lacks the biphenyl group, which may affect its chemical reactivity and applications.
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(phenyl)-: This compound lacks the methyl group, which can influence its biological activity and solubility.
The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
69095-82-5 |
|---|---|
Formule moléculaire |
C21H17N3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-(2-methylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-15-7-5-6-10-19(15)21-22-20(23-24-21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,23,24) |
Clé InChI |
NEAMVTMFSSBVQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


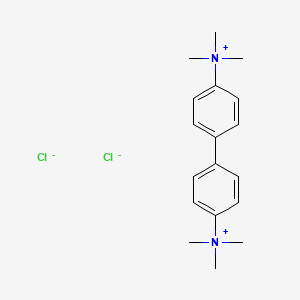
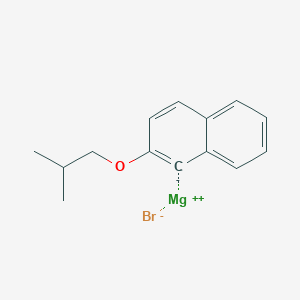
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
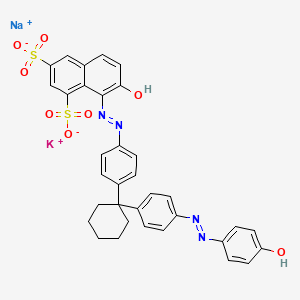
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

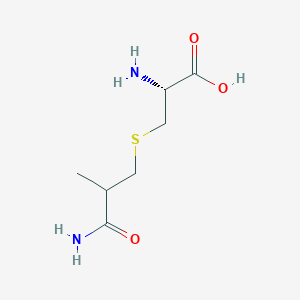

![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
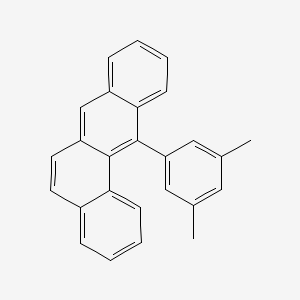
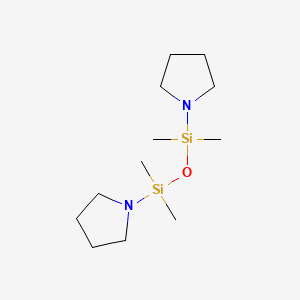
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
